molecular formula C19H17N3O2 B11126594 N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11126594
M. Wt: 319.4 g/mol
InChI Key: WXWGQOUENIGKFT-UHFFFAOYSA-N
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Description

    N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide: , is a synthetic organic compound.

  • Its chemical structure consists of an indole ring, an isoindoline ring, and an acetamide functional group.
  • The compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Research focuses on its potential as an anticancer agent or modulator of specific cellular pathways.

      Industry: Used in the production of specialty chemicals or pharmaceutical intermediates.

  • Mechanism of Action

      Targets: Compound X likely interacts with specific protein targets.

      Pathways: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.

      Further Research Needed: Detailed studies are ongoing to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Unique Features of Compound X:

      Similar Compounds:

    Properties

    Molecular Formula

    C19H17N3O2

    Molecular Weight

    319.4 g/mol

    IUPAC Name

    N-(1-methylindol-5-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

    InChI

    InChI=1S/C19H17N3O2/c1-22-9-8-12-10-13(6-7-17(12)22)20-18(23)11-16-14-4-2-3-5-15(14)19(24)21-16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,24)

    InChI Key

    WXWGQOUENIGKFT-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC2=C1C=CC(=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

    Origin of Product

    United States

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